Bis(2-methoxyethyl) phthalate, also known as di(2-methoxyethyl) phthalate, is an organic compound with the molecular formula C₁₄H₁₈O₆ and a molecular weight of approximately 282.29 g/mol. It appears as a colorless, oily liquid with a mild aromatic odor. This compound is classified as a phthalate ester, characterized by its diester structure consisting of a benzenedicarboxylic acid head group linked to two 2-methoxyethyl ester side chains. Its low water solubility (0.9 g/L at 20°C) and high boiling point (340°C) make it suitable for various industrial applications .
DMEP was used as a solvent for various organic compounds, including polymers, dyes, and other research chemicals. This was due to its ability to dissolve a wide range of materials and its relatively low volatility. However, due to concerns about its safety and potential health effects, its use as a solvent has largely been replaced by safer alternatives. Source: National Library of Medicine - [PubChem Bis(2-methoxyethyl) phthalate: ]
DMEP was also used as a plasticizer in various research applications, such as in the production of membranes for scientific instruments and other research equipment. As a plasticizer, it increased the flexibility and workability of certain materials. However, similar to its use as a solvent, concerns about its safety have led to the use of safer alternatives in most research applications. Source: European Chemicals Agency - [Bis(2-methoxyethyl) phthalate - Substance Information: ]
Bis(2-methoxyethyl) phthalate undergoes hydrolysis in biological systems, primarily converting into mono(2-methoxyethyl) phthalate and 2-methoxyethanol. The latter can further oxidize to methoxyacetic acid. These metabolic pathways indicate that the compound can be rapidly metabolized and excreted, predominantly through urine .
In laboratory settings, bis(2-methoxyethyl) phthalate has shown reactivity with oxidizing agents, which can lead to combustion under heat or flame conditions .
The synthesis of bis(2-methoxyethyl) phthalate typically involves the esterification of phthalic anhydride or phthalic acid with 2-methoxyethanol in the presence of an acid catalyst. This reaction produces the diester through a condensation process that releases water as a byproduct. The reaction conditions often include heating under reflux to promote complete conversion .
Bis(2-methoxyethyl) phthalate is utilized in various applications due to its properties as a plasticizer and solvent. Key applications include:
Its unique properties make it particularly useful in consumer products such as toys and food packaging materials .
Research on interaction studies of bis(2-methoxyethyl) phthalate has focused on its metabolic pathways and potential toxicological effects. Studies indicate that it interacts with biological systems by undergoing hydrolysis and oxidation, leading to metabolites that may exert different biological effects compared to the parent compound. The compound's ability to cross biological membranes, including the placenta, raises concerns about its impact on fetal development .
Several compounds share structural similarities with bis(2-methoxyethyl) phthalate. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Diethyl phthalate | C12H14O4 | Common plasticizer; higher volatility |
Dibutyl phthalate | C16H22O4 | Widely used plasticizer; higher toxicity |
Dimethyl phthalate | C10H10O4 | Lower molecular weight; similar applications |
Diisobutyl phthalate | C18H30O4 | Higher boiling point; used in high-performance plastics |
Di(2-ethylhexyl) phthalate | C24H38O4 | Commonly used plasticizer; significant environmental concerns |
Uniqueness: Bis(2-methoxyethyl) phthalate is distinguished by its specific methoxyethylene glycol side chains which influence its metabolic pathways and potential toxicity differently than other more commonly used phthalates like di(2-ethylhexyl) phthalate or dibutyl phthalate .
DMEP exhibits pronounced reproductive and developmental toxicity across mammalian species, particularly in rodent studies. In male rats, oral administration of 1000 mg/kg body weight/day for 16 days caused significant testicular atrophy, reduced seminiferous tubule diameter, and increased abnormal sperm head morphology [1]. These effects occurred alongside a 40% reduction in thymus weight, indicating systemic immunosuppression.
Developmental studies using intraperitoneal injection in pregnant rats revealed dose-dependent embryotoxicity at doses as low as 291 mg/kg body weight [1]. Characteristic teratogenic outcomes included:
A comparative analysis of DMEP and its metabolic products demonstrated that the teratogenic potential primarily arises from its conversion to MAA. In vitro embryo culture experiments showed that MAA concentrations ≥2 mM induced severe developmental delays, reducing somite count by 35% and crown-rump length by 28% compared to controls [1].
Model System | Exposure Route | Critical Effect | Effective Dose (mg/kg) |
---|---|---|---|
Pregnant rat (GD8) | Intraperitoneal | 80% embryo resorption | 702 |
Mouse fibroblast | In vitro | 95% cell death at 24h | 5 mM MAA |
Postnatal rat | Transplacental | 60% reduction in spermatogonial count | 1000 (maternal dose) |
The table above summarizes key findings from developmental toxicity studies [1].
DMEP’s cytotoxicity arises through mitochondrial membrane depolarization and reactive oxygen species (ROS) generation. In mouse fibroblast cultures, exposure to 5 mM MAA (DMEP’s terminal metabolite) induced:
Mechanistic studies using rat embryonic cell lines revealed that MAA disrupts cytochrome c oxidase (Complex IV) function, impairing oxidative phosphorylation. This energy crisis triggers p53-mediated apoptosis, particularly in rapidly dividing cells such as embryonic neuroepithelium and primordial germ cells. The compound’s affinity for sulfhydryl groups exacerbates oxidative damage, depleting glutathione reserves by 60% in hepatocyte models [1].
While DMEP lacks direct estrogen receptor binding affinity (IC50 >10 μM in yeast screens) [1], it demonstrates indirect endocrine effects through epigenetic modulation:
These epigenetic changes correlate with transgenerational reproductive defects, including third-generation offspring showing 30% reduced litter sizes and 22% decreased anogenital distance in males [1]. The compound’s ability to bypass placental detoxification mechanisms creates a unique developmental vulnerability window during organogenesis.
Health Hazard